1-Hepten-3-one - d5 1-Hepten-3-one - d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203571
InChI:
SMILES:
Molecular Formula: C7H7D5O
Molecular Weight: 117.2

1-Hepten-3-one - d5

CAS No.:

Cat. No.: VC0203571

Molecular Formula: C7H7D5O

Molecular Weight: 117.2

Purity: 95% min.

* For research use only. Not for human or veterinary use.

1-Hepten-3-one - d5 -

Specification

Molecular Formula C7H7D5O
Molecular Weight 117.2

Introduction

Chemical Identity and Structural Characteristics

1-Hepten-3-one-d5 is a selectively deuterated derivative of 1-hepten-3-one, where five hydrogen atoms have been replaced with deuterium (²H or D), the stable isotope of hydrogen. The compound possesses an α,β-unsaturated ketone structure, characterized by a vinyl group adjacent to a carbonyl functionality, followed by a butyl chain.

Basic Identification Parameters

The key identification parameters for 1-Hepten-3-one-d5 are presented in Table 1, comparing them with the non-deuterated analog.

Table 1: Identification Parameters of 1-Hepten-3-one-d5

Parameter1-Hepten-3-one-d51-Hepten-3-one (Parent Compound)
Molecular FormulaC₇H₇D₅OC₇H₁₂O
Molecular Weight117.20 g/mol112.17 g/mol
CAS Number (labeled)3028869-20-4*-
CAS Number (unlabeled)-2918-13-0
Physical StateLiquidLiquid
Degree of Purity≥95%-

*Note: While source provides this CAS number, source indicates it is "to be assigned," suggesting potential ambiguity in formal registration.

Physical and Chemical Properties

The physical and chemical properties of 1-Hepten-3-one-d5 largely mirror those of the non-deuterated compound, with subtle differences attributable to the isotope effect.

Physical Properties

While specific physical property data for 1-Hepten-3-one-d5 is limited in the available literature, the properties can be reasonably estimated based on the parent compound and general deuterium effects. The parent compound exhibits properties characteristic of unsaturated ketones, including moderate lipophilicity and volatility.

Chemical Properties

Like its non-deuterated counterpart, 1-Hepten-3-one-d5 contains reactive functional groups:

  • The carbonyl group can participate in nucleophilic addition reactions

  • The α,β-unsaturated system can undergo conjugate additions (Michael addition)

  • The terminal alkene can participate in addition reactions

The key calculated properties of the parent compound provide insight into the expected behavior of the deuterated analog:

Table 2: Computed Properties of Parent Compound (1-Hepten-3-one)

PropertyValueReference
XLogP3-AA1.9Computed by XLogP3 3.0
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count1Computed by Cactvs 3.4.8.18
Rotatable Bond Count4Computed by Cactvs 3.4.8.18
Exact Mass112.088815002 DaComputed by PubChem 2.2

Synthesis and Preparation

The synthesis of 1-Hepten-3-one-d5 involves specialized techniques for introducing deuterium atoms into specific positions of the molecular framework.

Purification and Quality Control

Commercial samples of 1-Hepten-3-one-d5 are typically provided with a minimum purity of 95% . Quality control likely involves a combination of:

Analytical Applications

The primary value of 1-Hepten-3-one-d5 lies in its analytical applications, particularly in spectrometric techniques where isotopic labeling provides significant advantages.

Mass Spectrometry Applications

1-Hepten-3-one-d5 serves as an ideal internal standard for quantitative analysis of 1-hepten-3-one in complex matrices. The deuterium labeling creates a mass shift of 5 atomic mass units, allowing clear differentiation between the analyte and internal standard while maintaining nearly identical chemical behavior, including:

  • Chromatographic retention times

  • Extraction efficiency

  • Matrix effects

  • Ionization behavior

This makes it particularly valuable for:

  • Food and flavor analysis

  • Metabolomic studies

  • Environmental monitoring

  • Natural product characterization

NMR Spectroscopy Applications

In NMR studies, deuterated compounds like 1-Hepten-3-one-d5 can be used to:

  • Study reaction mechanisms through isotopic labeling

  • Investigate molecular dynamics

  • Serve as internal standards

  • Simplify complex spectra by eliminating specific signals

Relation to Other Compounds

Understanding 1-Hepten-3-one-d5 in context requires consideration of structurally related compounds.

Comparison with 1-Hepten-3-one

The parent compound 1-hepten-3-one (CAS: 2918-13-0) has been identified as a fungal metabolite in Ganoderma lucidum . It shares identical chemical reactivity with its deuterated analog but differs in:

  • Molecular weight (112.17 vs. 117.20 g/mol)

  • Mass spectral fragmentation patterns

  • NMR spectroscopic properties

Relation to 1-Hepten-3-ol

1-Hepten-3-ol (CAS: 4938-52-7) represents the alcohol analog of 1-hepten-3-one, featuring a hydroxyl group in place of the carbonyl oxygen. This compound:

  • Is also known as butyl vinyl carbinol

  • Has applications in flavors and fragrances with green, mushroom, fruity, and earthy organoleptic properties

  • Has a molecular formula of C₇H₁₄O and molecular weight of 114.19 g/mol

  • Features different chemical reactivity due to the hydroxyl functionality

Future Research Directions

The development and application of deuterated standards like 1-Hepten-3-one-d5 continue to evolve, with several promising research directions:

Advanced Analytical Applications

Future applications may include:

  • Ultra-sensitive detection methods for flavor compounds

  • Integration into comprehensive metabolomic profiling

  • Application in stable isotope dilution assays for food authentication

  • Development of multi-analyte methods using multiple deuterated standards

Synthesis of Fully Characterized Derivatives

Further characterization efforts might focus on:

  • Complete spectroscopic characterization

  • Development of deuterated homologs with varying levels of deuterium incorporation

  • Synthesis of specifically labeled versions for mechanistic studies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator